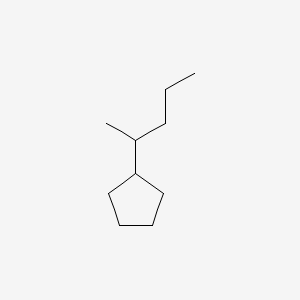

(1-Methylbutyl)cyclopentane

Description

Properties

Molecular Formula |

C10H20 |

|---|---|

Molecular Weight |

140.27 g/mol |

IUPAC Name |

pentan-2-ylcyclopentane |

InChI |

InChI=1S/C10H20/c1-3-6-9(2)10-7-4-5-8-10/h9-10H,3-8H2,1-2H3 |

InChI Key |

ZXIYMCGSSPHRBV-UHFFFAOYSA-N |

SMILES |

CCCC(C)C1CCCC1 |

Canonical SMILES |

CCCC(C)C1CCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (1-Methylbutyl)cyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylbutyl)cyclopentane, a saturated cycloalkane with the chemical formula C10H20, is a hydrocarbon of interest in various fields of chemical research, including fuel science and analytical chemistry. Its well-defined structure and predictable chemical behavior make it a useful standard in chromatographic analyses and a model compound for studying the physical and thermodynamic properties of cyclic and branched alkanes. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and a representative analytical workflow.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These values have been compiled from various reputable sources and represent a combination of experimentally determined and computationally predicted data.

| Property | Value | Source |

| Molecular Formula | C10H20 | PubChem[1], NIST WebBook[2] |

| Molecular Weight | 140.27 g/mol | PubChem[1] |

| CAS Number | 4737-43-3 | NIST WebBook[2] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Pentane (B18724), 2-cyclopentyl- | NIST WebBook[2] |

| Boiling Point | 174-176 °C (447.15-449.15 K) | |

| Density | 0.8116 g/cm³ at 19 °C | |

| Kovats Retention Index (Semi-standard non-polar) | 1014, 1019, 1024 | PubChem[1] |

Experimental Protocols

Detailed experimental procedures for the determination of key physical properties of liquid alkanes like this compound are provided below. These are generalized methods that can be adapted for this specific compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.[3]

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 200 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire

-

Heating source (Bunsen burner or oil bath)

-

Mineral oil

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place the capillary tube, open end down, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Position the thermometer and attached test tube in the Thiele tube so that the heat-circulating side arm is not obstructed. The sample should be immersed in the oil.

-

Gently heat the side arm of the Thiele tube. The convection currents of the oil will ensure uniform heating.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid is just drawn back into the capillary tube.[3] Record this temperature.

Determination of Density (Vibrating Tube Densimeter)

A vibrating tube densimeter provides a precise measurement of the density of a liquid.

Apparatus:

-

Vibrating tube densimeter

-

Syringe for sample injection

-

Thermostatic bath to control temperature

Procedure:

-

Calibrate the densimeter with two standards of known density, typically dry air and deionized water.

-

Set the desired temperature for the measurement using the thermostatic bath.

-

Inject the this compound sample into the oscillating U-tube of the densimeter using a syringe, ensuring no air bubbles are present.

-

The instrument measures the oscillation period of the U-tube filled with the sample.

-

The density of the sample is calculated automatically by the instrument based on the oscillation period and the calibration data.

-

Record the density at the specified temperature.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique for separating and identifying components in a mixture. The following is a general protocol for the analysis of a hydrocarbon sample that may contain this compound.

Apparatus:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for hydrocarbon analysis (e.g., non-polar)

-

Helium carrier gas (high purity)

-

Autosampler or manual syringe for injection

-

Sample vials

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as pentane or hexane. A typical concentration is in the range of 0.1 to 1 mg/mL.

-

GC-MS Parameters:

-

Injector: Set the injector temperature to 250 °C. Use a split injection mode with a high split ratio (e.g., 100:1) to prevent column overloading.

-

Oven Program: Start with an initial oven temperature of 40 °C, hold for 2 minutes, then ramp the temperature at a rate of 5-10 °C/min to a final temperature of 250 °C. Hold at the final temperature for 5 minutes.

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Set the ion source temperature to 230 °C and the transfer line temperature to 280 °C. Acquire mass spectra in the electron ionization (EI) mode over a mass range of m/z 40-400.

-

-

Injection: Inject a 1 µL aliquot of the prepared sample into the GC-MS system.

-

Data Analysis:

-

The total ion chromatogram (TIC) will show peaks corresponding to the different components of the sample.

-

Identify the peak corresponding to this compound by its retention time.

-

The mass spectrum of the peak can be compared to a reference library (e.g., NIST) to confirm the identity of the compound. The fragmentation pattern will be characteristic of a C10H20 cycloalkane.

-

Visualizations

Experimental Workflow: GC-MS Analysis of a Hydrocarbon Sample

Caption: Workflow for the analysis of a hydrocarbon sample containing this compound using GC-MS.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.

-

Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Inhalation: Vapors may be narcotic and irritating. Avoid breathing vapors.

-

Skin and Eye Contact: May cause skin and eye irritation. Wear protective gloves and safety glasses.

-

Ingestion: May be harmful if swallowed. Do not induce vomiting. Seek immediate medical attention.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[4]

Always consult the Safety Data Sheet (SDS) for the specific compound before use.

References

An In-depth Technical Guide to (1-Methylbutyl)cyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (1-Methylbutyl)cyclopentane, a saturated hydrocarbon of interest in various fields of chemical research. This document details its chemical identifiers, physicochemical properties, proposed synthesis routes, and analytical methodologies. The information is curated for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work. All quantitative data is presented in structured tables for clarity and ease of comparison. Detailed experimental protocols for its synthesis and analysis are provided, along with visual representations of the workflows.

Chemical Identity and Identifiers

This compound, also known as sec-amylcyclopentane, is a cycloalkane with the chemical formula C₁₀H₂₀.[1] Its structure consists of a cyclopentane (B165970) ring substituted with a 1-methylbutyl group.

| Identifier | Value | Reference |

| CAS Number | 4737-43-3 | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Pentane, 2-cyclopentyl-; sec-Amylcyclopentane | [2] |

| Molecular Formula | C₁₀H₂₀ | [1] |

| Molecular Weight | 140.27 g/mol | [1] |

| InChI | InChI=1S/C10H20/c1-3-6-9(2)10-7-4-5-8-10/h9-10H,3-8H2,1-2H3 | [1] |

| InChIKey | ZXIYMCGSSPHRBV-UHFFFAOYSA-N | [1] |

| SMILES | CCCC(C)C1CCCC1 | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical processes.

| Property | Value | Unit | Reference |

| Boiling Point | 174-176 | °C | [3] |

| Density | 0.8116 (at 19 °C) | g/cm³ | [3] |

| Kovats Retention Index (non-polar column) | 1014, 1019, 1024 | [1] | |

| Calculated LogP (Octanol-Water Partition Coefficient) | 4.8 | [1] | |

| Calculated Molar Refractivity | 48.34 | cm³ | [1] |

| Calculated Polarizability | 19.16 | ų | [1] |

Proposed Synthesis

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

Cyclopentyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

2-Pentanone

-

Concentrated sulfuric acid

-

Hydrogen gas

-

10% Palladium on carbon (Pd/C)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions.

Procedure:

-

Preparation of Cyclopentylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of cyclopentyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate spontaneously. If not, gentle warming may be required. Once the reaction has started, add the remaining cyclopentyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with 2-Pentanone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 2-pentanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Work-up and Isolation of the Alcohol: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude 1-cyclopentyl-1-methylbutan-1-ol.

-

Dehydration of the Alcohol: To the crude alcohol, add a catalytic amount of concentrated sulfuric acid. Heat the mixture, and distill the resulting alkene product. The distillate will be a mixture of alkene isomers.

-

Hydrogenation of the Alkene Mixture: Dissolve the collected alkene mixture in ethanol (B145695) in a hydrogenation vessel. Add a catalytic amount of 10% Pd/C. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the uptake of hydrogen ceases.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation to yield pure this compound.

Analytical Methods

The identity and purity of this compound can be determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for separating and identifying volatile and semi-volatile organic compounds. For this compound, a non-polar capillary column is suitable for separation.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890 GC with 5977 MS).

-

Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[5]

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.[5]

-

Final hold: 5 minutes at 250 °C.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-300

Caption: Workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The expected chemical shifts for this compound can be predicted based on its structure.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum will be complex due to the presence of multiple, diastereotopic protons. The signals for the cyclopentyl and methylbutyl protons will likely overlap in the aliphatic region (approximately 0.8-2.0 ppm). The methyl groups will appear as triplets and doublets, while the methylene (B1212753) and methine protons will show more complex splitting patterns.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be in the typical alkane region (approximately 10-50 ppm).

Typical NMR Experimental Protocol: A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[6] The spectra would be acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).

Conclusion

This technical guide provides essential information on this compound for the scientific community. The compilation of its identifiers, physicochemical properties, a proposed synthetic route, and detailed analytical protocols serves as a valuable resource for researchers. While a specific published synthesis protocol remains to be identified, the proposed Grignard-based synthesis offers a viable and well-established chemical approach. The provided analytical methods are robust and suitable for the characterization and quantification of this compound.

References

- 1. This compound | C10H20 | CID 521217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentane, (1-methylbutyl)- [webbook.nist.gov]

- 3. This compound CAS#: 4737-43-3 [m.chemicalbook.com]

- 4. baranlab.org [baranlab.org]

- 5. cup.edu.cn [cup.edu.cn]

- 6. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Synthesis of (1-Methylbutyl)cyclopentane from Cyclopentanone

Abstract: This document provides a comprehensive technical overview of synthetic strategies for producing (1-Methylbutyl)cyclopentane, a saturated hydrocarbon, starting from cyclopentanone (B42830). Three primary synthetic pathways are detailed: a Grignard reaction-based route, a Wittig olefination route, and a ketone alkylation-reduction route. Each pathway is elaborated with detailed experimental protocols, quantitative data, and process visualizations to aid in practical laboratory application. The guide is intended for professionals in organic synthesis, medicinal chemistry, and drug development, offering a reliable procedural framework for obtaining the target compound.

Introduction

This compound, also known as 2-cyclopentylpentane, is a saturated cycloalkane.[1] Its synthesis from a common starting material like cyclopentanone involves key organic transformations, primarily carbon-carbon bond formation and subsequent reduction or functional group manipulation. This guide explores three distinct and effective synthetic methodologies, providing the necessary data and protocols for their successful implementation.

Synthetic Pathways Overview

The synthesis of this compound from cyclopentanone can be achieved through several strategic routes. The core transformations involve the formation of a C5 side chain at the carbonyl carbon of cyclopentanone, followed by the removal of the oxygen functionality to yield the final alkane.

Figure 1: Overview of the three primary synthetic pathways from cyclopentanone.

Pathway 1: Grignard Reaction, Dehydration, and Hydrogenation

This classic and robust three-step pathway is often the preferred method.

-

Grignard Reaction: Cyclopentanone reacts with a sec-pentyl Grignard reagent (e.g., (1-methylbutyl)magnesium bromide) in an anhydrous ether solvent. This nucleophilic addition to the carbonyl carbon forms a tertiary alcohol intermediate.[2][3][4]

-

Dehydration: The resulting 1-(1-methylbutyl)cyclopentanol is subjected to acid-catalyzed dehydration to eliminate a water molecule, forming an alkene.

-

Hydrogenation: The carbon-carbon double bond of the alkene is then reduced via catalytic hydrogenation to yield the final saturated product, this compound.

Pathway 2: Wittig Reaction and Hydrogenation

The Wittig reaction provides a powerful method for converting ketones directly into alkenes.[5][6]

-

Wittig Olefination: Cyclopentanone is treated with a phosphonium (B103445) ylide (a Wittig reagent), specifically (1-methylbutylidene)triphenylphosphorane. This reaction replaces the carbonyl C=O bond with a C=C bond, directly forming (1-methylbutylidene)cyclopentane.[7][8]

-

Hydrogenation: As in the first pathway, the resulting alkene is hydrogenated to produce the target alkane.

Pathway 3: α-Alkylation and Carbonyl Reduction

This pathway involves modifying the cyclopentanone ring before removing the carbonyl group.

-

Enolate Formation & Alkylation: Cyclopentanone is deprotonated with a strong base (e.g., LDA) to form an enolate, which then acts as a nucleophile. The enolate is reacted with a suitable electrophile, such as 2-bromopentane (B28208), to form 2-(1-methylbutyl)cyclopentanone.

-

Carbonyl Group Reduction: The carbonyl group of the substituted ketone is completely reduced to a methylene (B1212753) (-CH2-) group. This can be achieved under either strongly basic conditions (Wolff-Kishner reduction) or strongly acidic conditions (Clemmensen reduction).[9][10][11][12] The Wolff-Kishner reduction is generally preferred for its compatibility with a wider range of functional groups.[9][13]

Data Presentation

Physical and Spectroscopic Properties of this compound

The following table summarizes key properties of the target compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀ | [1][14] |

| Molecular Weight | 140.27 g/mol | [1][14] |

| CAS Number | 4737-43-3 | [14][15] |

| IUPAC Name | (pentan-2-yl)cyclopentane | [1] |

| Boiling Point | 176-177 °C (449-450 K) | [16] |

| Appearance | Colorless liquid (expected) | - |

| Mass Spectrum (EI) | Major peaks (m/z): 140 (M+), 97, 83, 69, 55, 41 | [16] |

| IR Spectrum | C-H stretch (alkane): ~2850-2960 cm⁻¹; C-H bend: ~1465, 1375 cm⁻¹ | [1] |

Summary of Reagents and Conditions

| Pathway | Step | Reagents & Solvents | Typical Conditions |

| 1. Grignard | 1. Grignard Reaction | 2-Bromopentane, Mg turnings, Cyclopentanone; Anhydrous diethyl ether or THF | 0 °C to room temp; Inert atmosphere (N₂ or Ar) |

| 2. Dehydration | H₂SO₄ or p-TsOH; Toluene (B28343) | Reflux with Dean-Stark trap | |

| 3. Hydrogenation | H₂ (gas), 5-10% Pd/C; Ethanol (B145695) or Ethyl Acetate | 1-4 atm H₂ pressure; Room temperature | |

| 2. Wittig | 1. Ylide Formation | (1-Methylbutyl)triphenylphosphonium bromide, n-BuLi or NaH; Anhydrous THF | 0 °C to room temp; Inert atmosphere |

| 2. Wittig Reaction | Cyclopentanone in THF | Room temp; 12-24 hours | |

| 3. Hydrogenation | H₂ (gas), 5-10% Pd/C; Ethanol or Ethyl Acetate | 1-4 atm H₂ pressure; Room temperature | |

| 3. Alkylation | 1. Alkylation | LDA, 2-Bromopentane; Anhydrous THF | -78 °C to room temp; Inert atmosphere |

| 2. Wolff-Kishner | Hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O), KOH or NaOH; Diethylene glycol | High temperature (reflux, ~200 °C) |

Experimental Protocols

The following protocols are representative procedures for laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for Pathway 1: Grignard Synthesis

This protocol details the formation of the Grignard reagent, its reaction with cyclopentanone, and subsequent transformations.

Figure 2: General experimental workflow for the multi-step synthesis.

Part A: Preparation of (1-Methylbutyl)magnesium Bromide

-

Assemble a three-necked, round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, after flame-drying all glassware.

-

Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.

-

Add anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, place a solution of 2-bromopentane (1.0 eq) in anhydrous diethyl ether.

-

Add a small portion of the 2-bromopentane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.

-

Add the remaining 2-bromopentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all magnesium has reacted.

Part B: Synthesis of 1-(1-Methylbutyl)cyclopentanol

-

Cool the prepared Grignard reagent in an ice bath to 0 °C.

-

Add a solution of cyclopentanone (0.9 eq) in anhydrous diethyl ether to the dropping funnel.

-

Add the cyclopentanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Cool the reaction to 0 °C and quench by slowly adding saturated aqueous ammonium (B1175870) chloride solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Part C: Dehydration and Hydrogenation

-

Combine the crude alcohol with toluene and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a flask fitted with a Dean-Stark apparatus.

-

Reflux the mixture until no more water is collected.

-

Cool the mixture, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude alkene.

-

Dissolve the crude alkene in ethanol and add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until hydrogen uptake ceases.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

Purify the resulting crude this compound by fractional distillation.

Protocol for Pathway 3: α-Alkylation and Wolff-Kishner Reduction

Part A: Synthesis of 2-(1-Methylbutyl)cyclopentanone

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (B44863) (1.1 eq) in anhydrous THF at -78 °C.

-

Slowly add cyclopentanone (1.0 eq) to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.

-

Add 2-bromopentane (1.2 eq) dropwise to the enolate solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography or distillation.

Part B: Wolff-Kishner Reduction

-

To a flask equipped with a reflux condenser, add the 2-(1-methylbutyl)cyclopentanone (1.0 eq), diethylene glycol, hydrazine hydrate (4-5 eq), and potassium hydroxide (B78521) pellets (4-5 eq).[9][17][18]

-

Heat the mixture to reflux (around 120-140 °C) for 2-3 hours.

-

Modify the condenser for distillation and slowly raise the temperature to ~200 °C, removing water and excess hydrazine.

-

Maintain the reaction at reflux (~200 °C) for another 3-5 hours, until nitrogen evolution ceases.

-

Cool the reaction mixture, dilute with water, and extract with ether or pentane.

-

Wash the combined organic extracts with dilute HCl and then water.

-

Dry the organic layer, concentrate, and purify by distillation to obtain this compound.

Conclusion

The synthesis of this compound from cyclopentanone is readily achievable through multiple reliable synthetic routes. The Grignard-based pathway offers a classic, high-yielding approach suitable for most laboratory settings. The Wittig reaction provides a more direct conversion to an alkene intermediate, while the α-alkylation followed by Wolff-Kishner reduction presents a valuable alternative, particularly when constructing a C-C bond at the α-position is desired for other synthetic purposes. The choice of pathway will depend on factors such as reagent availability, substrate sensitivity to acidic or basic conditions, and desired overall yield. The protocols and data provided in this guide serve as a robust foundation for the successful synthesis and characterization of the target molecule.

References

- 1. This compound | C10H20 | CID 521217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. leah4sci.com [leah4sci.com]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 11. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 12. Clemmensen Reduction [organic-chemistry.org]

- 13. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 14. This compound CAS#: 4737-43-3 [m.chemicalbook.com]

- 15. Cyclopentane, (1-methylbutyl)- [webbook.nist.gov]

- 16. Cyclopentane, (1-methylbutyl)- [webbook.nist.gov]

- 17. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 18. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]

Spectroscopic Analysis of (1-Methylbutyl)cyclopentane: A Technical Guide

Introduction

(1-Methylbutyl)cyclopentane, with the chemical formula C10H20 and a molecular weight of 140.27 g/mol , is a saturated hydrocarbon belonging to the class of cycloalkanes.[1] Its structure consists of a cyclopentane (B165970) ring substituted with a 1-methylbutyl group. This document provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The CAS Registry Number for this compound is 4737-43-3.[2]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. Due to the limited availability of experimental NMR data in public databases, predicted NMR data is provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data were generated using online prediction tools. These predictions are based on established algorithms and provide valuable insights into the chemical environment of the nuclei.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) |

| a | 0.88 |

| b | 1.23 |

| c | 1.08 |

| d | 0.84 |

| e | 1.70 |

| f | 1.70 |

| g | 1.15 |

| h | 1.60 |

| i | 1.60 |

| j | 1.15 |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| 1 | 45.4 |

| 2 | 32.5 |

| 3 | 25.3 |

| 4 | 38.9 |

| 5 | 20.7 |

| 6 | 14.5 |

| 7 | 32.5 |

| 8 | 25.3 |

| 9 | 45.4 |

| 10 | 11.9 |

Infrared (IR) Spectroscopy

As an alkane, the IR spectrum of this compound is expected to show characteristic absorptions corresponding to C-H and C-C bond vibrations.[3]

Expected IR Absorption Frequencies

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch | 2850 - 2960 | Strong |

| C-H Bend (Methylene) | 1450 - 1470 | Medium |

| C-H Bend (Methyl) | 1370 - 1380 | Medium |

| C-C Stretch | 800 - 1300 | Weak to Medium |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available from the NIST WebBook and PubChem.[1][4] The fragmentation pattern provides valuable information for structural elucidation.

Key Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 140 | Low | [C10H20]⁺ (Molecular Ion) |

| 97 | High | [C7H13]⁺ |

| 55 | Very High (Base Peak) | [C4H7]⁺ |

| 41 | High | [C3H5]⁺ |

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of liquid hydrocarbons like this compound.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[5][6] The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a good signal-to-noise ratio. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

For a liquid sample such as this compound, the IR spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[7] The salt plates are then mounted in a sample holder and placed in the beam of an FTIR spectrometer. A background spectrum of the clean salt plates is typically recorded first and subtracted from the sample spectrum. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).[8]

Mass Spectrometry (MS)

The mass spectrum of this compound is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI) at 70 eV. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

The following diagrams illustrate a typical workflow for spectroscopic analysis and the predicted fragmentation pathway of this compound.

Caption: A general workflow for the spectroscopic analysis of a liquid sample.

Caption: Predicted fragmentation pathway of this compound.

References

- 1. This compound | C10H20 | CID 521217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentane, (1-methylbutyl)- [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Cyclopentane, (1-methylbutyl)- [webbook.nist.gov]

- 5. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Alkane IR Spectrum Analysis - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

Thermodynamic Properties of (1-Methylbutyl)cyclopentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of (1-Methylbutyl)cyclopentane. It includes a compilation of critically evaluated and calculated thermophysical and thermochemical data presented in structured tables for ease of reference. Detailed experimental protocols for determining key thermodynamic parameters such as enthalpy of combustion, heat capacity, and vapor pressure are outlined. Furthermore, this guide features visualizations of the experimental workflows using the DOT language to facilitate a deeper understanding of the methodologies involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require accurate thermodynamic data for this compound.

Introduction

This compound (C10H20, CAS: 4737-43-3) is a saturated hydrocarbon belonging to the class of alkylcyclopentanes.[1][2] A thorough understanding of its thermodynamic properties is crucial for various applications, including chemical process design, combustion modeling, and as a reference compound in thermochemical studies. This guide synthesizes available data on its thermodynamic characteristics and provides detailed methodologies for their experimental determination.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic properties of this compound. The data is sourced from the NIST Web Thermo Tables (WTT) for critically evaluated experimental data and Cheméo for calculated values using established methods like the Joback method.[3][4][5]

Table 1: General and Critical Properties [2][3][5]

| Property | Value | Unit | Source |

| Molecular Formula | C10H20 | - | [2] |

| Molecular Weight | 140.27 | g/mol | [2][5] |

| CAS Registry Number | 4737-43-3 | - | [2][5] |

| Normal Boiling Point (Tboil) | 449.60 ± 0.50 | K | [5] |

| Normal Melting Point (Tfus) | 198.36 | K | Joback Method[5] |

| Critical Temperature (Tc) | 636.76 | K | Joback Method[5] |

| Critical Pressure (Pc) | 2525.19 | kPa | Joback Method[5] |

| Critical Volume (Vc) | 0.530 | m³/kmol | Joback Method[5] |

Table 2: Enthalpy and Gibbs Free Energy [3][5]

| Property | Value | Unit | Source |

| Enthalpy of Formation at standard conditions (gas, ΔfH°gas) | -194.53 | kJ/mol | Joback Method[3][5] |

| Enthalpy of Vaporization at standard conditions (ΔvapH°) | 37.72 | kJ/mol | Joback Method[3][5] |

| Enthalpy of Fusion at standard conditions (ΔfusH°) | 12.07 | kJ/mol | Joback Method[3][5] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 67.43 | kJ/mol | Joback Method[3][5] |

Table 3: Temperature-Dependent Properties [4][5]

| Property | Temperature (K) | Value | Unit | Source |

| Ideal Gas Heat Capacity (Cp,gas) | 200 - 1000 | See NIST WTT | J/mol·K | NIST WTT[4] |

| 443.04 | 300.21 | J/mol·K | Joback Method[5] | |

| 475.33 | 319.15 | J/mol·K | Joback Method[5] | |

| 507.61 | 337.17 | J/mol·K | Joback Method[5] | |

| 539.90 | 354.30 | J/mol·K | Joback Method[5] | |

| 572.19 | 370.57 | J/mol·K | Joback Method[5] | |

| 604.47 | 386.01 | J/mol·K | Joback Method[5] | |

| 636.76 | 400.64 | J/mol·K | Joback Method[5] | |

| Liquid Density (ρl) | 200 - 656 | See NIST WTT | kg/m ³ | NIST WTT[4] |

| Vapor Pressure (Pvap) | 363 - 450 | See NIST WTT | kPa | NIST WTT[4] |

| Dynamic Viscosity (η, liquid) | 270 - 650 | See NIST WTT | Pa·s | NIST WTT[4] |

| Thermal Conductivity (λ, liquid) | 200 - 590 | See NIST WTT | W/m·K | NIST WTT[4] |

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on a suite of well-established experimental techniques. The following sections detail the methodologies for key measurements.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter, a constant-volume device.[6][7]

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known mass, and the temperature change of the water is measured.[8]

Apparatus:

-

Oxygen bomb calorimeter

-

Crucible

-

Ignition wire

-

High-pressure oxygen source

-

Thermometer with high resolution

-

Stirrer

-

Balance (analytical)

Procedure:

-

Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.0 g) is placed in the crucible.

-

Bomb Assembly: The crucible is placed inside the bomb. An ignition wire of known length and mass is connected to the electrodes, with a portion of the wire in contact with the sample.

-

Pressurization: The bomb is sealed and purged of air, then filled with pure oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's bucket. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Collection: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the ignition wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Corrections and Calculation: The gross heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the heat of formation of nitric acid from residual nitrogen in the bomb and sulfuric acid if sulfur is present, as well as for the heat of combustion of the ignition wire. The standard enthalpy of combustion is then calculated from the corrected heat of combustion.[9]

Determination of Heat Capacity via Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids and solids as a function of temperature.[7][10]

Principle: A known quantity of heat is supplied to the sample in a thermally isolated environment (adiabatically), and the resulting temperature increase is measured.[10]

Apparatus:

-

Adiabatic calorimeter with a sample vessel

-

Adiabatic shield/jacket

-

Heater for the sample vessel

-

Platinum resistance thermometer

-

Data acquisition system

Procedure:

-

Sample Loading: A known mass of this compound is sealed in the sample vessel.

-

Calorimeter Assembly: The sample vessel is placed inside the adiabatic shield. The system is evacuated to minimize heat exchange by convection.

-

Thermal Equilibration: The system is cooled to the starting temperature of the measurement range and allowed to reach thermal equilibrium.

-

Heating and Measurement: A precisely measured amount of electrical energy is supplied to the heater in the sample vessel, causing a small, incremental increase in temperature (typically 1-5 K). During this heating period, the temperature of the adiabatic shield is controlled to match the temperature of the sample vessel, minimizing heat loss.

-

Data Acquisition: The temperature of the sample is recorded before and after the heating period, once thermal equilibrium is re-established.

-

Calculation: The heat capacity of the sample is calculated from the amount of heat supplied and the measured temperature rise, after correcting for the heat capacity of the sample vessel (determined in a separate experiment). This process is repeated over the desired temperature range to obtain the heat capacity as a function of temperature.

Determination of Vapor Pressure

Several methods can be employed to measure the vapor pressure of a liquid as a function of temperature. A common and accurate technique is the static method.

Principle: The liquid is placed in a closed, evacuated container, and the pressure of the vapor in equilibrium with the liquid is measured at a constant, known temperature.

Apparatus:

-

Thermostatted bath

-

Sample cell connected to a pressure transducer

-

Vacuum pump

-

Temperature sensor

Procedure:

-

Sample Degassing: The sample of this compound is placed in the sample cell and thoroughly degassed to remove any dissolved air. This is typically achieved by several freeze-pump-thaw cycles.

-

Measurement: The sample cell is placed in the thermostatted bath and allowed to reach thermal equilibrium at the desired temperature.

-

Pressure Reading: The pressure of the vapor in the headspace above the liquid is measured using the pressure transducer.

-

Temperature Variation: The temperature of the bath is changed, and the measurement is repeated at different temperatures to obtain the vapor pressure curve.

Visualizations

The following diagrams illustrate the experimental workflows for the determination of key thermodynamic properties of this compound.

Caption: Workflow for Enthalpy of Combustion Determination.

Caption: Workflow for Heat Capacity Determination.

Caption: Workflow for Vapor Pressure Determination.

Conclusion

This technical guide has presented a consolidated set of thermodynamic data for this compound, drawing from both experimental and calculated sources. The detailed experimental protocols for key thermodynamic measurements—enthalpy of combustion, heat capacity, and vapor pressure—provide a practical framework for researchers. The inclusion of workflow diagrams offers a clear visual representation of these complex procedures. The information compiled herein is intended to support and facilitate further research and application involving this compound.

References

- 1. youtube.com [youtube.com]

- 2. nist.gov [nist.gov]

- 3. Vapor Pressure Testing [intertek.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. grabner-instruments.com [grabner-instruments.com]

- 6. scimed.co.uk [scimed.co.uk]

- 7. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. srd.nist.gov [srd.nist.gov]

(1-Methylbutyl)cyclopentane: A Technical Overview of its Natural Occurrence and Geochemical Sources

Abstract: (1-Methylbutyl)cyclopentane, also known as sec-amylcyclopentane, is a saturated cyclic hydrocarbon with the molecular formula C10H20. While its classification as a metabolite suggests potential biological relevance, current scientific literature predominantly identifies its natural occurrence within geochemical sources, specifically as a component of crude oil and related petroleum products. This technical guide provides a comprehensive overview of the known sources of this compound, with a focus on its geochemical origins. It includes a summary of its chemical properties, detailed experimental protocols for its identification in complex hydrocarbon mixtures, and logical diagrams to illustrate its place within hydrocarbon analysis workflows. This document is intended for researchers, scientists, and professionals in the fields of geochemistry, petroleum analysis, and drug development who may encounter or have an interest in this molecule.

Introduction

This compound is a cycloalkane, a class of organic compounds found extensively in nature, particularly in petroleum deposits.[1] Its structure consists of a five-membered cyclopentane (B165970) ring substituted with a 1-methylbutyl (or sec-amyl) group. While databases like ChEBI and PubChem note that it has a role as a metabolite, specific details of its biological synthesis or presence in living organisms such as plants or microorganisms are not extensively documented in publicly accessible scientific literature.[2][3][4] The primary evidence for its natural occurrence points towards its formation through geological processes, where it exists as one of many isomers in complex hydrocarbon mixtures.[1][5] Understanding the sources and analytical methodologies for such compounds is critical for petroleum fingerprinting, environmental geochemistry, and for assessing the purity of solvents or potential contaminants in various industrial applications.

Physicochemical and Identification Data

A summary of the key properties for this compound is provided below. This data is essential for its identification and quantification using analytical techniques like gas chromatography.

| Property | Value | Source(s) |

| Molecular Formula | C10H20 | PubChem[2] |

| Molecular Weight | 140.27 g/mol | PubChem[2] |

| CAS Number | 4737-43-3 | NIST[6] |

| IUPAC Name | (pentan-2-yl)cyclopentane | PubChem[2][3] |

| Synonyms | sec-Amylcyclopentane, Pentane, 2-cyclopentyl- | NIST[6] |

| Boiling Point | 174-176 °C | ChemicalBook[4] |

| Kovats Retention Index | 1014, 1019, 1024 (Semi-standard non-polar column) | NIST, PubChem[2][3] |

Natural Occurrence and Sources

The term "natural occurrence" for this compound is most accurately applied to its presence in geochemical formations.

Geochemical Sources

Alkylated cycloalkanes, including cyclopentane and cyclohexane (B81311) derivatives, are ubiquitous components of crude oil and refined petroleum products like gasoline and diesel fuel.[1] They are part of a complex mixture of hydrocarbons that form over geological timescales from the thermal degradation of organic matter (kerogen). The specific distribution and abundance of these compounds can serve as fingerprints for characterizing petroleum products and for source rock correlation in oil exploration.[5]

| Source Type | Specific Matrix | Abundance |

| Geochemical | Crude Oil | Minor component within the cycloalkane fraction. |

| Geochemical | Petroleum Distillates | Present in gasoline and diesel fractions. |

Biological Sources (Metabolite Role)

The designation of this compound as a "metabolite" by chemical databases indicates it may be involved in or produced by a biological process.[2][3][4] However, as of this review, specific studies detailing its biosynthetic pathway, identifying it as a volatile organic compound (VOC) from a specific plant, or isolating it from a microorganism have not been found. Searches for its presence in the essential oils of plants known for producing a wide array of terpenes and hydrocarbons, such as Melissa officinalis, did not show evidence of this specific compound.[7][8][9][10] Therefore, while a biological origin cannot be entirely ruled out, it is not a well-documented source.

Experimental Protocols for Identification

The identification of this compound in complex matrices like crude oil relies on high-resolution chromatographic separation coupled with mass spectrometric detection.

General Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the analysis of volatile and semi-volatile hydrocarbons in petroleum samples.

1. Sample Preparation:

-

Crude oil or fuel samples are typically diluted in a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

-

A representative aliquot of the diluted sample is taken for analysis. For source rock extracts, a prior solvent extraction (e.g., Soxhlet extraction) is necessary.

2. Gas Chromatography (GC):

-

Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250-300 °C) to ensure vaporization of all components.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Column: A non-polar capillary column is used for separating hydrocarbons based on boiling point. A common choice is a 30 m or 60 m column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5MS).

-

Oven Temperature Program: A programmed temperature ramp is used to elute compounds over a wide boiling range. A typical program might start at 40 °C, hold for a few minutes, and then ramp up to 300-320 °C at a rate of 3-5 °C/min.

3. Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

-

Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer. TOF analyzers are particularly useful for complex mixtures due to their high acquisition speed.[11][12]

-

Detection: The mass spectrometer scans a mass range (e.g., m/z 40-550) to collect mass spectra of the eluting compounds.

4. Compound Identification:

-

Identification is achieved by comparing the acquired mass spectrum with reference spectra in a database, such as the NIST Mass Spectral Library.

-

The experimental Kovats retention index (RI) is also calculated and compared with literature values to confirm identification.[2][3] The mass spectrum of this compound is characterized by key fragment ions, including a prominent peak at m/z 55 and another at m/z 97.[2][3]

Diagrams and Workflows

Geochemical Origin of this compound

The following diagram illustrates the origin of this compound as a component of petroleum formed from ancient biomass.

Caption: Geochemical pathway from ancient organic matter to this compound.

Analytical Workflow for Hydrocarbon Identification

This diagram outlines the typical laboratory workflow for identifying a specific hydrocarbon like this compound from a complex petroleum sample.

Caption: Standard GC-MS workflow for identifying target analytes in petroleum.

Conclusion

This compound is a C10 hydrocarbon whose natural occurrence is well-established within the domain of organic geochemistry. It is a constituent of crude oil and its refined products, originating from the thermal maturation of ancient organic matter. While its classification as a metabolite in chemical databases hints at a possible, yet currently undocumented, role in biological systems, the overwhelming body of evidence points to a geochemical origin. The identification and quantification of this compound are routinely achieved through high-resolution GC-MS, a fundamental technique in the analysis of complex hydrocarbon mixtures. For professionals in geochemistry, environmental science, and petroleum engineering, this compound serves as one of many molecular markers used to understand the origin, maturity, and composition of fossil fuels.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound | C10H20 | CID 521217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 4737-43-3 [m.chemicalbook.com]

- 5. Discovery and identification of a series of alkyl decalin isomers in petroleum geological samples - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. Cyclopentane, (1-methylbutyl)- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Melissa officinalis: Composition, Pharmacological Effects and Derived Release Systems—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Volatile constituents of Melissa officinalis leaves determined by plant age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. gcms.cz [gcms.cz]

- 12. gcms.cz [gcms.cz]

Unveiling (1-Methylbutyl)cyclopentane: A Technical Chronicle of its Discovery and Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of (1-Methylbutyl)cyclopentane, a saturated hydrocarbon of interest to researchers and professionals in organic chemistry and drug development. This document details the compound's physicochemical properties, summarizes its historical context, and presents plausible experimental protocols for its synthesis.

Introduction

This compound, also known as sec-amylcyclopentane, is an alkyl-substituted cycloalkane with the molecular formula C₁₀H₂₀. Its discovery and characterization are rooted in the extensive research on hydrocarbons conducted in the mid-20th century, primarily driven by the needs of the petroleum industry. This guide will delve into the historical context of its first reported characterization and provide detailed synthetic methodologies.

Historical Context and Discovery

The first documented characterization of this compound appears in the late 1940s as part of the American Petroleum Institute (API) Research Projects. These projects were a monumental undertaking to systematically synthesize and determine the physical and chemical properties of a vast number of hydrocarbons to advance the understanding of petroleum composition and refining.

Specifically, the work of Fenske, Braun, and their colleagues at The Pennsylvania State University was instrumental. While a singular "discovery" paper is not apparent, their comprehensive publications on the properties of hydrocarbons serve as the earliest detailed scientific record of this compound. Boiling point data for this compound was reported in publications in 1947 and 1949, indicating its synthesis and purification had been achieved by that time. This research was part of a broader effort to create a library of pure hydrocarbons for analytical and engine testing purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its identification, purification, and handling in a laboratory setting.

| Property | Value | Units |

| Molecular Formula | C₁₀H₂₀ | - |

| Molecular Weight | 140.27 | g/mol |

| CAS Number | 4737-43-3 | - |

| Boiling Point | 174-176 | °C |

| Density (at 19 °C) | 0.8116 | g/cm³ |

| Kovats Retention Index (non-polar column) | 1014 - 1024 | - |

Synthesis of this compound

While the original API project publications are not readily accessible to reproduce the exact experimental protocols, the synthesis of this compound can be achieved through established organometallic and hydrogenation techniques. Two primary plausible routes are detailed below.

Experimental Protocol 1: Grignard Reaction followed by Dehydration and Hydrogenation

This versatile multi-step synthesis allows for the construction of the carbon skeleton followed by the formation of the saturated cycloalkane.

Step 1: Synthesis of 1-(1-Methylbutyl)cyclopentan-1-ol

-

Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube (calcium chloride), and a magnetic stirrer is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).

-

Grignard Reagent Formation: In the flask, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. A solution of 2-bromopentane (B28208) (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle warming and then maintained at a gentle reflux until the magnesium is consumed.

-

Addition Reaction: The Grignard solution is cooled to 0 °C in an ice bath. A solution of cyclopentanone (B42830) (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour. It is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration to 1-(1-Methylbutyl)cyclopent-1-ene

-

Apparatus: A round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Reaction: The crude 1-(1-Methylbutyl)cyclopentan-1-ol is dissolved in toluene. A catalytic amount of p-toluenesulfonic acid (0.05 eq) is added.

-

Procedure: The mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude alkene is purified by fractional distillation.

Step 3: Catalytic Hydrogenation to this compound

-

Apparatus: A high-pressure hydrogenation vessel (e.g., a Parr hydrogenator).

-

Catalyst: Palladium on carbon (Pd/C, 10% w/w) is typically used.

-

Procedure: The purified 1-(1-Methylbutyl)cyclopent-1-ene is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate. The catalyst is added to the solution. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (typically 3-5 atm).

-

Reaction: The mixture is agitated at room temperature until the uptake of hydrogen ceases.

-

Work-up: The catalyst is removed by filtration through a pad of Celite. The solvent is removed under reduced pressure to yield the final product, this compound, which can be further purified by distillation if necessary.

Experimental Protocol 2: Direct Alkylation (Conceptual)

A more direct, though potentially less common for this specific molecule, approach could involve the reaction of a cyclopentyl Grignard reagent with a secondary alkyl halide.

-

Apparatus: Similar to the Grignard reaction setup described above.

-

Grignard Reagent Formation: Cyclopentylmagnesium bromide is prepared from bromocyclopentane (B41573) and magnesium in anhydrous diethyl ether.

-

Coupling Reaction: To the prepared Grignard reagent, 2-bromopentane is added dropwise. A catalyst, such as a copper(I) salt (e.g., CuCl), may be required to facilitate the coupling.

-

Work-up: The reaction is quenched with aqueous ammonium chloride, and the product is extracted and purified as described previously.

Visualizing the Synthetic Pathways

The logical flow of the primary synthetic route can be visualized using the following diagrams.

Caption: Synthetic workflow for this compound.

Caption: Grignard reaction signaling pathway.

Conclusion

This compound is a hydrocarbon with a history deeply intertwined with the foundational research in petroleum chemistry. While its initial synthesis was part of a large-scale industrial research initiative, its preparation can be readily achieved in a modern laboratory setting using classic and reliable synthetic organic chemistry methods. This guide provides the historical context and practical synthetic knowledge for researchers and professionals working with this and related cycloalkane structures.

(1-Methylbutyl)cyclopentane: A Comprehensive Technical Guide to Molecular Structure and Conformation

For Immediate Release

This technical guide provides a detailed analysis of the molecular structure and conformational landscape of (1-Methylbutyl)cyclopentane. The content is intended for researchers, scientists, and professionals in the field of drug development and molecular modeling, offering an in-depth exploration of the molecule's three-dimensional architecture. This document synthesizes structural data, conformational principles, and outlines the experimental and computational methodologies used to elucidate these properties.

Molecular Structure and Identification

This compound, also known by its IUPAC name pentan-2-ylcyclopentane, is a saturated hydrocarbon with the molecular formula C10H20.[1][2] As a monosubstituted cyclopentane (B165970), its structure consists of a five-membered cyclopentane ring bonded to a five-carbon branched alkyl group (1-methylbutyl, commonly known as sec-butyl).

The fundamental structural and identifying information for this compound is summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | pentan-2-ylcyclopentane | [1][2] |

| Synonyms | This compound, sec-butylcyclopentane | [1][2] |

| Molecular Formula | C10H20 | [1][2] |

| Molecular Weight | 140.27 g/mol | [1][2] |

| CAS Number | 4737-43-3 | [3] |

| SMILES String | CCCC(C)C1CCCC1 | [1] |

| InChI Key | ZXIYMCGSSPHRBV-UHFFFAOYSA-N | [1][2] |

Conformational Analysis

The conformational behavior of this compound is primarily dictated by the puckering of the cyclopentane ring and the rotational freedom of the alkyl substituent. Unlike the relatively rigid chair conformation of cyclohexane, cyclopentane is highly flexible and adopts non-planar conformations to alleviate torsional strain that would be present in a planar structure.[4][5][6]

Cyclopentane Ring Puckering

The cyclopentane ring exists in a dynamic equilibrium between two principal low-energy conformations: the envelope (Cs symmetry) and the half-chair (C2 symmetry).[2][7]

-

Envelope Conformation: Four of the carbon atoms are coplanar, with the fifth atom puckered out of the plane, resembling a flap on an envelope.[4][5]

-

Half-Chair Conformation: Three adjacent carbon atoms are coplanar, while the other two are puckered in opposite directions from the plane.[2]

For unsubstituted cyclopentane, these conformations are very close in energy and rapidly interconvert via a low-energy process called pseudorotation.[8] However, the presence of a substituent like the 1-methylbutyl group breaks this degeneracy. For monosubstituted cyclopentanes, the envelope conformation is often slightly more stable.[7]

Substituent Orientation

In the puckered conformations of cyclopentane, substituent positions can be classified as pseudo-axial or pseudo-equatorial. The 1-methylbutyl group on this compound will preferentially occupy the pseudo-equatorial position to minimize steric hindrance with the hydrogen atoms on the cyclopentane ring. This is analogous to the preference for equatorial substituents in cyclohexane. A study on the crystal structure of the closely related methylcyclopentane (B18539) confirmed that the methyl group adopts a pseudo-equatorial position on an envelope conformation of the ring.

Stable Conformers of this compound

The most stable conformer of this compound is predicted to be an envelope conformation where the substituent is attached at a pseudo-equatorial position on the "flap" of the envelope. This arrangement minimizes both torsional strain within the ring and steric interactions involving the bulky alkyl group.

Due to the lack of specific published experimental data for this compound, the following table presents estimated geometric parameters for the lowest-energy conformer based on computational modeling of analogous alkylcyclopentanes.

| Parameter | Estimated Value (Envelope Conformer) |

| Relative Energy | 0.00 kcal/mol (Global Minimum) |

| Ring Puckering Amplitude (q) | ~ 0.43 Å |

| Key Dihedral Angles (Ring) | C1-C2-C3-C4: ~23° C2-C3-C4-C5: ~-37° |

| Substituent Attachment | Pseudo-equatorial |

Methodologies for Structural and Conformational Analysis

The determination of the structure and conformational preferences of molecules like this compound relies on a combination of computational and experimental techniques.

Computational Chemistry Protocols

Computational modeling is a powerful tool for exploring the conformational landscape of flexible molecules. A typical workflow for the conformational analysis of this compound is outlined below.

Caption: A typical computational workflow for conformational analysis.

Protocol Details: Density Functional Theory (DFT) Calculations

-

Software: A quantum chemistry package such as Gaussian is commonly used.

-

Conformational Search: An initial broad search for conformers is performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF).

-

Geometry Optimization: The low-energy conformers identified are then subjected to full geometry optimization using a more accurate method, such as Density Functional Theory (DFT). A common choice of method is the B3LYP functional with a basis set like 6-31G(d).

-

Frequency Calculations: To confirm that the optimized structures are true energy minima (and not transition states), vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer.

-

Energy Refinement: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more sophisticated theoretical method.

-

Data Analysis: The final energies are used to determine the relative stability and Boltzmann population of each conformer at a given temperature. Geometric parameters like bond lengths, bond angles, and dihedral angles are extracted from the optimized structures.

Experimental Protocols: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for conformational analysis in solution.

Protocol: Analysis of Vicinal Coupling Constants (³JHH)

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: High-resolution ¹H NMR spectra are acquired on a high-field NMR spectrometer.

-

Spectral Analysis: The vicinal (three-bond) proton-proton coupling constants (³JHH) within the cyclopentane ring are carefully measured from the spectrum.

-

Karplus Relationship: The conformational dependence of ³JHH is described by the Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle between the coupled protons.[9] By comparing the experimentally measured ³JHH values to those predicted for different conformations (e.g., envelope vs. half-chair) by theoretical calculations, the predominant conformation in solution can be determined.[4][8]

The relationship between the key conformations of the cyclopentane ring is visualized below.

Caption: Interconversion pathway of cyclopentane conformers.

Conclusion

The molecular architecture of this compound is characterized by a flexible, non-planar cyclopentane ring that predominantly adopts an envelope conformation. To minimize steric strain, the bulky 1-methylbutyl substituent favors a pseudo-equatorial position. The understanding of this conformational preference is crucial for applications in medicinal chemistry and material science, where molecular shape dictates intermolecular interactions and macroscopic properties. The synergistic application of high-level computational modeling and NMR spectroscopy provides a robust framework for the detailed conformational analysis of such flexible molecules.

References

- 1. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 2. Cycloalkanes [ch.ic.ac.uk]

- 3. scribd.com [scribd.com]

- 4. On the configuration of five-membered rings: a spin-spin coupling constant approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CONFLEX Tutorials [conflex.co.jp]

- 6. reddit.com [reddit.com]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Isomers of (1-Methylbutyl)cyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylbutyl)cyclopentane, also known as sec-butylcyclopentane, is a saturated hydrocarbon with the molecular formula C10H20.[1][2][3] Its isomers represent a diverse group of constitutional and stereoisomers that, while not extensively studied for specific biological activities, are relevant within the broader context of medicinal chemistry and material science. The cyclopentane (B165970) ring is a common scaffold in numerous biologically active compounds, and understanding the properties of its substituted derivatives is crucial for drug design and development.[4][5] This guide provides a comprehensive overview of the isomers of this compound, their physicochemical properties, general experimental protocols for their synthesis and characterization, and a discussion of their potential biological relevance.

Isomerism in this compound

The isomers of this compound can be categorized into constitutional isomers, which have different atomic connectivity, and stereoisomers, which have the same connectivity but different spatial arrangements of atoms.

Constitutional Isomers

Constitutional isomers of this compound include various alkylcyclopentanes with a total of ten carbon atoms. These can differ by the nature of the alkyl substituent and its position on the cyclopentane ring. Examples include, but are not limited to:

-

n-Pentylcyclopentane

-

Isopentylcyclopentane ((3-Methylbutyl)cyclopentane)

-

Neopentylcyclopentane ((2,2-Dimethylpropyl)cyclopentane)

-

1-Ethyl-1-propylcyclopentane

-

1-Ethyl-2-propylcyclopentane (cis and trans)

-

1-Ethyl-3-propylcyclopentane (cis and trans)

-

Various butyl-methyl-cyclopentanes (e.g., 1-butyl-1-methylcyclopentane, cis/trans-1-butyl-2-methylcyclopentane, cis/trans-1-butyl-3-methylcyclopentane)[6]

-

Various diethyl-methyl-cyclopentanes (e.g., 1,2-diethyl-4-methylcyclopentane)[7]

-

Various propyl-dimethyl-cyclopentanes

-

Various ethyl-trimethyl-cyclopentanes

-

Various pentamethylcyclopentanes

Stereoisomers of this compound

This compound possesses two chiral centers: the carbon atom on the cyclopentane ring where the substituent is attached, and the carbon atom at position 1 of the 1-methylbutyl group. This gives rise to four possible stereoisomers:

-

(1R, 1'R)-(1-Methylbutyl)cyclopentane

-

(1S, 1'S)-(1-Methylbutyl)cyclopentane

-

(1R, 1'S)-(1-Methylbutyl)cyclopentane

-

(1S, 1'R)-(1-Methylbutyl)cyclopentane

The (1R, 1'R) and (1S, 1'S) isomers are a pair of enantiomers, as are the (1R, 1'S) and (1S, 1'R) isomers. The relationship between the (1R, 1'R) and (1R, 1'S) isomers (and other non-enantiomeric pairs) is diastereomeric.

Physicochemical Properties

The physicochemical properties of the isomers of this compound are influenced by their molecular structure, including branching and stereochemistry. Generally, increased branching leads to a lower boiling point due to a decrease in the surface area available for intermolecular van der Waals forces.[8]

Table 1: Physicochemical Properties of this compound and Selected Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (nD) |

| This compound | 4737-43-3 | C10H20 | 140.27 | 174-176[3] | 0.8116 (at 19°C)[3] | 1.4332 (for sec-butylcyclopentane, C9H18)[9] |

| (3-Methylbutyl)cyclopentane | 1005-68-1 | C10H20 | 140.27 | 173.4 (at 760 mmHg) | 0.796 | 1.437 |

| cis-1-Butyl-2-methylcyclopentane | C10H20 | 140.27 | Not available | Not available | Not available | |

| sec-Butylcyclopentane (C9H18) | 4850-32-2 | C9H18 | 126.24 | 154.45[9] | 0.7905[9] | 1.4332[9] |

| n-Pentylcyclopentane | 2512-32-5 | C10H20 | 140.27 | 175.6 | 0.789 | 1.434 |

Note: Data for some isomers is limited. The refractive index for sec-butylcyclopentane (C9H18) is provided for comparison.

Experimental Protocols

Synthesis

The synthesis of this compound and its isomers can be achieved through several established methods in organic chemistry.

This method involves the reaction of a cyclopentyl Grignard reagent with a suitable alkyl halide.

Workflow:

Caption: Synthesis of this compound via a Grignard reaction.

Methodology:

-

Preparation of Cyclopentylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are placed in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). A solution of cyclopentyl bromide in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is typically refluxed until most of the magnesium has reacted.

-

Alkylation Reaction: The freshly prepared Grignard reagent is cooled, and a solution of 2-bromopentane in anhydrous diethyl ether is added dropwise. The reaction mixture is then stirred, often with heating, to ensure complete reaction.

-

Workup and Isolation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by rotary evaporation.

-

Purification: The crude product is purified by fractional distillation under reduced pressure or by preparative gas chromatography to yield pure this compound.

This method involves the catalytic hydrogenation of an appropriate unsaturated precursor.

Workflow:

Caption: Synthesis of n-Pentylcyclopentane via catalytic hydrogenation.

Methodology:

-

Reaction Setup: The unsaturated substrate (e.g., 1-cyclopentylidenepentane for the synthesis of n-pentylcyclopentane) is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297) in a hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), is added to the solution.

-

Hydrogenation: The vessel is flushed with hydrogen gas and then pressurized to the desired level. The reaction mixture is agitated (e.g., by shaking or stirring) at a specific temperature until the theoretical amount of hydrogen has been consumed.

-

Workup and Isolation: The reaction mixture is filtered to remove the catalyst. The solvent is then removed from the filtrate by rotary evaporation to yield the crude product.

-

Purification: The product can be purified by distillation if necessary.

Separation and Characterization

The separation and characterization of the isomers of this compound are crucial for obtaining pure compounds for further analysis.

-

Preparative Gas Chromatography (pGC): This is a powerful technique for separating isomers with close boiling points. An inert carrier gas moves the vaporized sample through a column containing a stationary phase. The separation is based on the differential partitioning of the isomers between the mobile and stationary phases.

-

Fractional Distillation: For isomers with a significant difference in boiling points, fractional distillation can be an effective separation method.

-